molecular formula C10H11FO3 B6191738 2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid CAS No. 2091021-83-7

2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid

Cat. No.: B6191738
CAS No.: 2091021-83-7
M. Wt: 198.19 g/mol
InChI Key: RPPMWVHIJTYNJV-UHFFFAOYSA-N
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Description

2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid is an organic compound with a complex structure that includes a fluoro, methoxy, and methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: Introduction of the fluoro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Methylation: Introduction of a methyl group to the aromatic ring.

    Acetic Acid Formation: Attachment of the acetic acid moiety to the substituted aromatic ring.

Each of these steps requires specific reagents and conditions, such as the use of fluorinating agents for halogenation, methanol and a base for methoxylation, and methyl iodide for methylation. The final step often involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substituent, but may involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro, methoxy, and methyl groups contribute to its binding affinity and specificity. The acetic acid moiety may play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoro-4-methoxyphenyl)acetic acid
  • 2-(4-methoxy-6-methylphenyl)acetic acid
  • 2-(2-fluoro-6-methylphenyl)acetic acid

Uniqueness

2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid is unique due to the specific combination of fluoro, methoxy, and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination may result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2091021-83-7

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(2-fluoro-4-methoxy-6-methylphenyl)acetic acid

InChI

InChI=1S/C10H11FO3/c1-6-3-7(14-2)4-9(11)8(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

RPPMWVHIJTYNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)F)OC

Purity

95

Origin of Product

United States

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